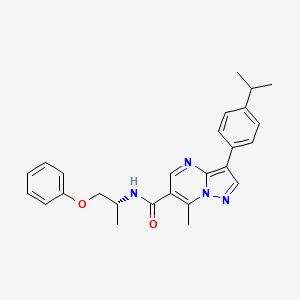

HCAR2 agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C26H28N4O2 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

7-methyl-N-[(2R)-1-phenoxypropan-2-yl]-3-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C26H28N4O2/c1-17(2)20-10-12-21(13-11-20)24-15-28-30-19(4)23(14-27-25(24)30)26(31)29-18(3)16-32-22-8-6-5-7-9-22/h5-15,17-18H,16H2,1-4H3,(H,29,31)/t18-/m1/s1 |

InChI Key |

DJSWNINDPRRCLC-GOSISDBHSA-N |

Isomeric SMILES |

CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)C(C)C)C(=O)N[C@H](C)COC4=CC=CC=C4 |

Canonical SMILES |

CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)C(C)C)C(=O)NC(C)COC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

HCAR2 Agonist 1: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A or the niacin receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in metabolic and inflammatory signaling.[1][2] It is activated by endogenous ligands such as the ketone body β-hydroxybutyrate (β-OHB) and by synthetic agonists, most notably nicotinic acid (niacin).[1][2] The activation of HCAR2 triggers a cascade of intracellular events that have significant therapeutic implications, particularly in the context of dyslipidemia and various inflammatory conditions. This technical guide provides an in-depth exploration of the mechanism of action of HCAR2 agonists, detailing the core signaling pathways, quantitative data on agonist activity, and comprehensive experimental protocols for studying this receptor.

Core Mechanism of Action: A Dual Signaling Cascade

The primary mechanism of action for HCAR2 agonists involves the activation of heterotrimeric Gi/o proteins.[1] Upon agonist binding, HCAR2 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α subunit of the Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating two distinct downstream signaling pathways.

Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase

The dissociated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This inhibition leads to a decrease in intracellular cAMP levels. In adipocytes, this reduction in cAMP levels is the primary mechanism for the anti-lipolytic effects of HCAR2 agonists. Lower cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides.

Gβγ-Mediated and β-Arrestin-Dependent Pathways

The dissociated Gβγ subunit can also modulate the activity of various effector proteins, contributing to the overall cellular response to HCAR2 activation. Furthermore, agonist-bound HCAR2 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. The recruitment of β-arrestin can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades. One significant β-arrestin-mediated pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. Additionally, HCAR2 activation has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This anti-inflammatory effect is thought to be mediated, at least in part, through β-arrestin signaling.

Signaling Pathway Diagrams

Caption: Overview of HCAR2 agonist-induced signaling pathways.

Quantitative Data on HCAR2 Agonist Activity

The potency of HCAR2 agonists is typically quantified by their half-maximal effective concentration (EC50) or their binding affinity (Ki). The following table summarizes the reported EC50 values for several common HCAR2 agonists.

| Agonist | EC50 (µM) | Cell Line | Assay Type | Reference |

| Niacin | 0.06 - 0.25 | HEK-293 | cAMP Inhibition | |

| Acipimox | 2.6 - 6 | HEK-293 | cAMP Inhibition | |

| MK-6892 | 0.016 | HEK-293 | cAMP Inhibition | |

| β-hydroxybutyrate | ~1000 | Various | Various | |

| Compound 9n | 0.12 | CHO | [35S]GTPγS binding |

Experimental Protocols

cAMP Measurement Assay (HTRF)

This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP levels in response to HCAR2 agonist stimulation in a Gi-coupled receptor system.

Materials:

-

HCAR2-expressing cells (e.g., CHO-K1 or HEK293)

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

-

Forskolin

-

HCAR2 agonist

-

HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)

-

384-well white, low-volume microplate

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation:

-

Culture HCAR2-expressing cells to ~80-90% confluency.

-

Harvest cells and resuspend in assay buffer to the desired concentration (typically 1,000-5,000 cells/well).

-

-

Agonist and Forskolin Preparation:

-

Prepare a serial dilution of the HCAR2 agonist in assay buffer.

-

Prepare a stock solution of forskolin in assay buffer. The final concentration of forskolin should be determined empirically to stimulate a submaximal level of cAMP production (e.g., EC80).

-

-

Assay Plate Preparation:

-

Add 5 µL of the HCAR2 agonist dilutions to the appropriate wells of the 384-well plate.

-

Add 5 µL of assay buffer to the control wells.

-

-

Cell Stimulation:

-

Add 5 µL of the cell suspension to each well.

-

Add 5 µL of the forskolin solution to all wells except the basal control wells.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

cAMP Detection:

-

Following the manufacturer's instructions for the HTRF cAMP assay kit, prepare the HTRF reagents (typically a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor).

-

Add 5 µL of the HTRF reagent mix to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader using the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Caption: Workflow for a HTRF-based cAMP assay.

β-Arrestin Recruitment Assay (PathHunter®)

This protocol describes a β-arrestin recruitment assay using the DiscoverX PathHunter® technology.

Materials:

-

PathHunter® HCAR2 β-Arrestin cell line

-

Cell culture medium

-

Assay buffer (provided with the kit)

-

HCAR2 agonist

-

PathHunter® Detection Reagents

-

384-well white, clear-bottom microplate

-

Luminescence plate reader

Procedure:

-

Cell Plating:

-

Harvest the PathHunter® cells and resuspend in the provided cell plating reagent.

-

Dispense 10 µL of the cell suspension into each well of the 384-well plate.

-

Incubate the plate at 37°C in a CO2 incubator overnight.

-

-

Agonist Stimulation:

-

Prepare serial dilutions of the HCAR2 agonist in assay buffer.

-

Add 2.5 µL of the agonist dilutions to the appropriate wells.

-

Incubate the plate at 37°C for 90 minutes.

-

-

Signal Detection:

-

Equilibrate the PathHunter® Detection Reagents to room temperature.

-

Prepare the detection reagent mix according to the manufacturer's instructions.

-

Add 12.5 µL of the detection reagent mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Read the luminescence signal on a plate reader.

-

Plot the luminescence signal against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Caption: Workflow for a PathHunter® β-arrestin recruitment assay.

NF-κB Activation Assay (Western Blot for p65 Nuclear Translocation)

This protocol outlines the measurement of NF-κB activation by assessing the nuclear translocation of the p65 subunit using Western blotting.

Materials:

-

Immune cells expressing HCAR2 (e.g., macrophages, microglia)

-

Cell culture medium

-

HCAR2 agonist

-

LPS (lipopolysaccharide) as a positive control for NF-κB activation

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Treat cells with the HCAR2 agonist for a specified time (e.g., 1-2 hours). Include a vehicle control and an LPS-treated positive control.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.

-

-

Protein Quantification:

-

Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with anti-Lamin B1 and anti-GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively, and to serve as loading controls.

-

Quantify the band intensities and normalize the nuclear p65 signal to the Lamin B1 signal. Compare the nuclear p65 levels in agonist-treated cells to the control cells.

-

Caption: Workflow for an NF-κB p65 nuclear translocation Western blot assay.

Conclusion

HCAR2 agonists exert their effects through a multifaceted mechanism of action, primarily involving the Gi/o-mediated inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. Additionally, β-arrestin-dependent pathways contribute to the overall cellular response, including the modulation of inflammatory signaling through the NF-κB pathway. The experimental protocols provided in this guide offer robust methods for characterizing the activity of novel HCAR2 agonists and further elucidating the intricate signaling networks governed by this important therapeutic target. A thorough understanding of these mechanisms is crucial for the development of next-generation HCAR2-targeted therapies with improved efficacy and side-effect profiles.

References

An In-depth Technical Guide to the Discovery and Synthesis of HCAR2 Agonist 1 (Compound 9n)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of HCAR2 Agonist 1, also known as Compound 9n. This small molecule has been identified as a Gi protein-biased allosteric modulator of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), a G protein-coupled receptor implicated in inflammatory and metabolic diseases. This document details the experimental protocols for key functional assays, summarizes all quantitative data, and provides visualizations of the relevant signaling pathways and experimental workflows, serving as a critical resource for researchers in the field of drug discovery and development targeting HCAR2.

Introduction to HCAR2 and the Discovery of Compound 9n

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a Gi/Go-coupled receptor that is activated by endogenous ketone bodies such as β-hydroxybutyrate, as well as the B-vitamin niacin.[1] Activation of HCAR2 has been shown to mediate anti-inflammatory effects, making it a promising therapeutic target for a range of inflammation-related diseases.[1] HCAR2 can signal through two distinct pathways: the Gi/Go protein pathway, which is associated with anti-inflammatory responses, and the β-arrestin pathway.

The discovery of this compound (Compound 9n) stemmed from a desire to identify biased agonists that selectively activate the therapeutic Gi protein pathway while avoiding the β-arrestin pathway. Compound 9n was characterized as a Gi protein-biased allosteric modulator (BAM) of HCAR2.[1] This means it binds to a site on the receptor distinct from the endogenous ligand binding site and preferentially activates the Gi signaling cascade.[1]

Chemical Synthesis of this compound (Compound 9n)

The chemical synthesis of this compound (Compound 9n) is a multi-step process. The precise details of the synthesis are outlined in the primary literature.

Chemical Structure:

-

CAS Number: 1066676-21-8[2]

Quantitative Data Summary

The following tables summarize the quantitative data for Compound 9n's activity at HCAR2, as determined by various in vitro assays.

Table 1: Gi Protein Dissociation (NanoBiT Assay)

| Compound | EC50 (nM) | Emax (%) |

| Niacin | 108.2 | 100 |

| Compound 9n | 165.7 | 62.4 |

Table 2: β-Arrestin 1 Recruitment (NanoBiT Assay)

| Compound | EC50 (nM) | Emax (%) |

| Niacin | 148.2 | 100 |

| Compound 9n | - | No significant activity |

Table 3: cAMP Accumulation (HTRF Assay)

| Compound | IC50 (nM) |

| Niacin | 0.28 |

| Compound 9n | 1.1 |

Experimental Protocols

Cell Culture

CHO-K1 cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

NanoBiT G-protein Dissociation Assay

This assay measures the dissociation of the Gi protein heterotrimer upon receptor activation.

-

Constructs: The C-terminus of HCAR2 was fused to the LgBiT subunit of the NanoBiT luciferase. The Gβ1 subunit was fused to the SmBiT subunit.

-

Transfection: CHO-K1 cells were co-transfected with the HCAR2-LgBiT, Gαi1, SmBiT-Gβ1, and Gγ2 constructs.

-

Assay Procedure:

-

48 hours post-transfection, cells were washed with Hank's Balanced Salt Solution (HBSS).

-

Cells were then incubated with the Nano-Glo Live Cell Reagent (furimazine) for 2 hours at room temperature.

-

Baseline luminescence was measured.

-

Compound 9n or a reference agonist was added to the wells.

-

Luminescence was measured kinetically for 60 minutes.

-

Data were normalized to the response of the reference agonist.

-

NanoBiT β-Arrestin 1 Recruitment Assay

This assay quantifies the recruitment of β-arrestin 1 to the activated receptor.

-

Constructs: HCAR2 was fused to the LgBiT subunit, and β-arrestin 1 was fused to the SmBiT subunit.

-

Transfection: CHO-K1 cells were co-transfected with the HCAR2-LgBiT and SmBiT-β-arrestin 1 constructs.

-

Assay Procedure:

-

The protocol is similar to the G-protein dissociation assay.

-

Following the addition of the test compound, luminescence is measured to determine the extent of β-arrestin 1 recruitment.

-

cAMP Accumulation Assay (HTRF)

This assay measures the inhibition of forskolin-stimulated cAMP production, which is a downstream effect of Gi activation.

-

Cell Preparation: CHO-K1 cells stably expressing HCAR2 were seeded in 384-well plates.

-

Assay Procedure:

-

Cells were pre-incubated with various concentrations of Compound 9n or a reference agonist for 30 minutes.

-

Forskolin (10 µM) was added to stimulate adenylyl cyclase and induce cAMP production, and the incubation continued for another 30 minutes.

-

Cells were lysed, and the cAMP levels were measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit according to the manufacturer's instructions.

-

The HTRF signal is inversely proportional to the amount of cAMP produced.

-

Signaling Pathways and Experimental Workflow Visualizations

HCAR2 Signaling Pathway

The following diagram illustrates the Gi protein-biased signaling pathway activated by Compound 9n at HCAR2.

Caption: HCAR2 Gi-biased signaling by Compound 9n.

Experimental Workflow for Compound Characterization

This diagram outlines the logical flow of experiments to characterize a novel HCAR2 agonist.

Caption: Workflow for HCAR2 agonist characterization.

Conclusion

This compound (Compound 9n) represents a significant advancement in the development of targeted therapies for inflammatory diseases. Its Gi protein-biased allosteric mechanism of action offers the potential for therapeutic efficacy while minimizing the side effects associated with non-biased HCAR2 agonists. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of next-generation HCAR2 modulators.

References

An In-depth Technical Guide to the HCAR2 Agonist 1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in metabolic and immune regulation.[1] Activation of HCAR2 by endogenous ligands such as the ketone body β-hydroxybutyrate, or pharmacological agonists like niacin, triggers a cascade of intracellular signaling events.[1] This guide provides a comprehensive technical overview of the signaling pathways initiated by HCAR2, with a special focus on a novel Gi-biased allosteric modulator, HCAR2 agonist 1 (also known as compound 9n).[2][3] This document will delve into the dual signaling cascades of HCAR2, present quantitative data for key agonists, provide detailed experimental protocols for studying this receptor, and visualize the complex signaling networks.

Core Signaling Pathways of HCAR2

HCAR2 activation initiates two primary signaling pathways: the canonical Gαi-mediated pathway and a non-canonical β-arrestin-mediated pathway. The balance between these two pathways is a critical determinant of the physiological and therapeutic outcomes of HCAR2 agonism.

Gαi-Mediated Signaling: The Canonical Pathway

Upon agonist binding, HCAR2 undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins of the Gi/o family.[4] This interaction catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits.

The primary effector of the Gαi-GTP subunit is adenylyl cyclase. Gαi-GTP inhibits the activity of this enzyme, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream proteins involved in metabolic processes such as lipolysis.

β-Arrestin-Mediated Signaling: A Parallel Pathway

In addition to G protein coupling, agonist-bound HCAR2 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and β-arrestin 2) to the receptor. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the Gαi-mediated signal.

Beyond its role in desensitization, β-arrestin acts as a scaffold protein, initiating a distinct wave of signaling. For HCAR2, β-arrestin recruitment has been linked to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This is thought to occur through the formation of a signaling complex involving β-arrestin, c-Raf, MEK1, and ERK1/2. The β-arrestin pathway is notably implicated in the flushing side effect associated with niacin therapy.

This compound (Compound 9n): A Gi-Biased Allosteric Modulator

This compound, also referred to as compound 9n, is a Gi protein-biased allosteric modulator (BAM) of HCAR2. As an allosteric modulator, it binds to a site on the receptor distinct from the orthosteric binding pocket where endogenous ligands and classic agonists like niacin bind.

The "Gi-biased" nature of compound 9n is of significant therapeutic interest. It preferentially activates the Gαi-mediated signaling pathway while having minimal to no effect on the recruitment of β-arrestin. In fact, studies have shown that compound 9n can act as a negative allosteric modulator of β-arrestin signaling induced by orthosteric agonists. This property suggests that compound 9n could elicit the therapeutic benefits of HCAR2 activation, such as anti-inflammatory effects, while avoiding the β-arrestin-mediated side effects like flushing.

Quantitative Data on HCAR2 Agonists

The following tables summarize the quantitative pharmacological data for this compound (compound 9n) and other key orthosteric agonists.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| This compound (Compound 9n) | Human HCAR2 | Gαi Dissociation (NanoBiT) | Positive Allosteric Modulator (potentiates Niacin) | ~19-fold increase in Niacin potency | |

| Human HCAR2 | Gαi Dissociation (NanoBiT) | Positive Allosteric Modulator (potentiates 3-HB) | ~12-fold increase in 3-HB potency | ||

| Human HCAR2 | β-Arrestin Recruitment | Allosteric Activity | No stimulation of β-arrestin recruitment | ||

| Human HCAR2 | β-Arrestin Recruitment | Allosteric Modulation (with MK-6892) | Negative Allosteric Modulator (Antagonist) | ||

| Niacin | Human HCAR2 | Gαi Dissociation (NanoBiT) | pEC50 | 6.93 | |

| Human HCAR2 | cAMP Inhibition | EC50 | 0.06–0.25 μM | ||

| Human HCAR2 | Binding Affinity (SPR) | KD | 0.058 μM | ||

| MK-6892 | Human HCAR2 | Gαi Dissociation (NanoBiT) | pEC50 | 7.10 | |

| Human HCAR2 | cAMP Inhibition | EC50 | 0.016 μM | ||

| Human HCAR2 | Binding Affinity (SPR) | KD | 0.022 μM | ||

| β-D-hydroxybutyric acid (3-HB) | Human HCAR2 | Gαi Dissociation (NanoBiT) | pEC50 | 3.05 | |

| Acipimox | Human HCAR2 | cAMP Inhibition | EC50 | 2.6–6 μM | |

| Human HCAR2 | Binding Affinity (SPR) | KD | 0.429 μM | ||

| Monomethyl fumarate (MMF) | Human HCAR2 | Gαi Protein Signaling | - | Full Agonist | |

| Human HCAR2 | β-Arrestin Recruitment | - | Full Agonist | ||

| SCH 900271 | Human HCAR2 | Gαi Activation | pEC50 | 8.7 | |

| MK 1903 | Human HCAR2 | Gαi Activation | pEC50 | 7.6 | |

| GSK256073 | Human HCAR2 | Gαi Activation | pEC50 | 7.5 |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]

- 2. Biased allosteric activation of ketone body receptor HCAR2 suppresses inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Orthosteric and allosteric modulation of human HCAR2 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

HCAR2 Agonist 1: A Deep Dive into Downstream Targets and Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor that has emerged as a promising therapeutic target for a range of inflammatory and metabolic diseases. Its activation by endogenous ligands such as the ketone body β-hydroxybutyrate, and synthetic agonists, triggers a cascade of downstream signaling events that ultimately modulate inflammatory responses and metabolic processes. HCAR2 Agonist 1, also known as Compound 9n, is a potent, Gi protein-biased allosteric modulator of HCAR2. This guide provides a comprehensive overview of the downstream targets of this compound, detailing its effects on cellular signaling and providing insights into the experimental methodologies used to elucidate its mechanism of action.

Core Signaling and Downstream Effects

This compound functions as a biased allosteric modulator, preferentially activating the Gi protein signaling pathway.[1][2][3] This biased agonism is significant as it is thought to enhance the therapeutic anti-inflammatory effects while potentially minimizing side effects associated with other signaling arms, such as the β-arrestin pathway.[2] The primary downstream effect of this compound-mediated Gi activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, influences a variety of cellular processes, most notably the suppression of pro-inflammatory gene expression.

The anti-inflammatory properties of this compound have been demonstrated in various experimental models. Co-administration of Compound 9n with orthosteric agonists has been shown to enhance anti-inflammatory effects in a mouse model of colitis.[1] Mechanistically, the activation of the HCAR2-Gi pathway by agonists leads to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Quantitative Data on Downstream Target Modulation

The modulatory effects of this compound on downstream targets have been quantified in several studies. As a positive allosteric modulator (PAM), Compound 9n enhances the potency of orthosteric ligands like niacin and 3-hydroxybutyrate (3-HB).

| Orthosteric Agonist | Fold Enhancement of Potency by Compound 9n | Assay Type | Reference |

| Niacin | ~19-fold | NanoBiT-Gi1 dissociation | |

| 3-HB | ~12-fold | NanoBiT-Gi1 dissociation |

Furthermore, studies have demonstrated the ability of HCAR2 agonists to reduce the mRNA levels of key pro-inflammatory cytokines. While specific quantitative data for this compound's sole effect on cytokine reduction is still emerging in publicly available literature, the general effect of HCAR2 activation is well-documented.

| Cytokine | Effect of HCAR2 Activation | Cell Type/Model |

| TNF-α | Reduction in mRNA levels | Macrophages |

| IL-1β | Reduction in mRNA levels | Macrophages |

| IL-6 | Reduction in mRNA levels | Macrophages |

| MCP-1 | Reduction in mRNA levels | Macrophages |

Signaling Pathways

The signaling cascade initiated by this compound primarily involves the Gi alpha subunit, which upon activation, inhibits adenylyl cyclase. This leads to a reduction in cAMP levels and subsequent downstream effects on gene transcription, particularly the inhibition of NF-κB.

Caption: this compound Signaling Pathway.

Experimental Protocols

NanoBiT-based G-protein Dissociation Assay

This assay is utilized to measure the activation of Gi protein by HCAR2 in response to agonist stimulation.

Principle: The assay relies on the NanoLuc Binary Technology (NanoBiT), where the Gαi1 subunit is fused with the Large Bit (LgBiT) and the Gγ2 subunit is fused with the Small Bit (SmBiT). In the inactive state, the G protein heterotrimer is intact, bringing LgBiT and SmBiT in close proximity to generate a luminescent signal. Upon HCAR2 activation by an agonist, the G protein dissociates, leading to a decrease in the luminescent signal.

Methodology:

-

Cell Culture and Transfection: HEK293A cells are cultured in a 6-cm dish. The cells are co-transfected with plasmids encoding for ssHA-FLAG-HCAR2, Gαi1-LgBiT, Gβ1, and SmBiT-Gγ2 (C68S mutant).

-

Cell Plating: 24 hours post-transfection, cells are harvested and plated into a 96-well white plate.

-

Assay Procedure:

-

Cells are washed with HBSS.

-

Nano-Glo Live Cell Reagent is added to each well.

-

The plate is incubated at room temperature for 2 hours.

-

Baseline luminescence is measured.

-

This compound (Compound 9n) and/or an orthosteric agonist (e.g., niacin) are added to the wells at various concentrations.

-

Luminescence is measured immediately and at specified time points post-addition.

-

-

Data Analysis: The change in luminescence is calculated relative to the baseline and vehicle-treated controls. Dose-response curves are generated to determine the potency (EC50) of the agonists.

NanoBiT-based β-arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin to the activated HCAR2.

Principle: Similar to the G-protein dissociation assay, this assay uses the NanoBiT system. HCAR2 is fused to the SmBiT, and β-arrestin1 is fused to the LgBiT. Upon agonist-induced receptor activation and phosphorylation, β-arrestin1 is recruited to the receptor, bringing SmBiT and LgBiT together to produce a luminescent signal.

Methodology:

-

Cell Culture and Transfection: HEK293A cells are cultured in a 6-cm dish and co-transfected with plasmids encoding for ssHA-FLAG-HCAR2-SmBiT and LgBiT-β-arrestin1. A plasmid encoding a different receptor, such as the vasopressin V2 receptor (V2R), can be used as a negative control.

-

Cell Plating: 24 hours post-transfection, cells are harvested and plated into a 96-well white plate.

-

Assay Procedure:

-

The assay procedure is similar to the G-protein dissociation assay, involving washing, addition of Nano-Glo Live Cell Reagent, and incubation.

-

This compound and/or other agonists are added to the wells.

-

Luminescence is measured over time.

-

-

Data Analysis: The increase in luminescence, indicating β-arrestin recruitment, is measured. Dose-response curves are plotted to determine the efficacy and potency of the agonists in inducing β-arrestin recruitment.

Experimental Workflow for In Vivo Studies (Mouse Model of Colitis)

The anti-inflammatory effects of this compound have been evaluated in a dextran sulfate sodium (DSS)-induced colitis model in mice.

References

- 1. Biased allosteric activation of ketone body receptor HCAR2 suppresses inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orthosteric ligand selectivity and allosteric probe dependence at Hydroxycarboxylic acid receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple recent HCAR2 structures demonstrate a highly dynamic ligand binding and G protein activation mode - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HCAR2 Agonist 1 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, has emerged as a compelling therapeutic target for a range of inflammatory and metabolic diseases. This G protein-coupled receptor is expressed on various immune cells, including macrophages, monocytes, and microglia, as well as in adipose tissue. Upon activation by its agonists, HCAR2 initiates a signaling cascade that predominantly culminates in anti-inflammatory responses. This technical guide provides an in-depth overview of the role of a primary HCAR2 agonist, Nicotinic Acid (Niacin), in modulating inflammation, with supporting data from other key agonists. We will delve into the core signaling pathways, present quantitative data on its anti-inflammatory efficacy, and provide detailed experimental protocols for key assays.

HCAR2 Signaling and the Inflammatory Response

Activation of HCAR2 by an agonist, such as Nicotinic Acid, primarily couples to an inhibitory G-protein (Gi/o). This interaction sets off a signaling cascade that effectively dampens the pro-inflammatory response, chiefly through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The binding of an HCAR2 agonist leads to the dissociation of the G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While this is a key mechanism in the metabolic effects of HCAR2 activation, the anti-inflammatory actions are largely attributed to the inhibition of NF-κB activation.[3] The precise molecular steps linking G-protein activation to NF-κB inhibition are still under investigation but are thought to involve the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4]

Under certain cellular contexts, HCAR2 activation can also lead to pro-inflammatory signaling, for instance, through the activation of the ERK-MAPK and COX-2 pathways, which is associated with the flushing side effect of niacin. However, the predominant and therapeutically relevant effect in the context of chronic inflammation is the suppression of the NF-κB-mediated inflammatory cascade.

Caption: HCAR2 Anti-Inflammatory Signaling Pathway.

Quantitative Effects of this compound on Inflammatory Markers

The activation of HCAR2 by its agonists leads to a quantifiable reduction in the production of key pro-inflammatory cytokines in various immune cell types. The following tables summarize the in vitro effects of Nicotinic Acid and other prominent HCAR2 agonists.

Table 1: Effect of Nicotinic Acid (Niacin) on Pro-inflammatory Cytokine Production

| Cell Type | Inflammatory Stimulus | Nicotinic Acid Concentration | Cytokine | Percent Reduction | Reference |

| Murine Bone Marrow-Derived Macrophages | LPS (1 ng/mL) | 300 µM | TNF-α | Significant Inhibition (P<0.05) | |

| Murine Bone Marrow-Derived Macrophages | LPS (1 ng/mL) | 300 µM | IL-6 | Significant Inhibition (P<0.05) | |

| Murine Bone Marrow-Derived Macrophages | LPS (1 ng/mL) | 300 µM | IL-1β | Significant Inhibition (P<0.05) | |

| Murine Bone Marrow-Derived Macrophages | LPS (1 ng/mL) | 300 µM | IL-12p40 | Significant Inhibition (P<0.05) | |

| Mouse Alveolar Macrophages | LPS (1 µg/mL) | 1, 10, 100 µM | TNF-α, IL-6, IL-1β | Dose-dependent reduction | |

| Human THP-1 Macrophages | ox-LDL (150 µg/mL) | 0.25-1 mM | TNF-α | Dose-dependent reduction | |

| Human THP-1 Macrophages | ox-LDL (150 µg/mL) | 0.25-1 mM | IL-6 | Dose-dependent reduction |

Table 2: Effect of Other HCAR2 Agonists on Inflammatory Responses

| Agonist | Cell Type | Inflammatory Stimulus | Agonist Concentration | Effect | Quantitative Change | Reference |

| Monomethyl Fumarate (MMF) | Splenic Macrophages | TLR9 activation (in vivo) | Twice daily injection | Increased HO-1 expression | ~2-fold increase | |

| Monomethyl Fumarate (MMF) | Murine Microglia (N9) | LPS | Not specified | Switched to anti-inflammatory phenotype | Downregulation of pro-inflammatory markers | |

| β-Hydroxybutyrate (BHB) | BV2 Microglial Cells | LPS (5 ng/mL) | 1.5 mM | Decreased cytokine expression | Significant decrease in IL-6, TNF-α, IL-1β | |

| β-Hydroxybutyrate (BHB) | Human iPS-derived Microglia | Aβ Oligomer (3 µM) | 0.1-2 mM | Suppressed IL-1β and TNF-α gene expression | Dose-dependent suppression |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the anti-inflammatory effects of HCAR2 agonists.

Protocol 1: In Vitro Macrophage Stimulation and Cytokine Measurement

Objective: To quantify the effect of an HCAR2 agonist on the production of pro-inflammatory cytokines by macrophages stimulated with a pro-inflammatory agent.

Cell Line: RAW264.7 murine macrophage-like cells or primary bone marrow-derived macrophages (BMDMs).

Materials:

-

RAW264.7 cells or bone marrow from mice

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

LPS (Lipopolysaccharide) from E. coli

-

This compound (e.g., Nicotinic Acid)

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

For BMDMs, isolate bone marrow from the femurs and tibias of mice and differentiate into macrophages using M-CSF.

-

Seed the macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with varying concentrations of the HCAR2 agonist (e.g., Nicotinic Acid at 1, 10, 100 µM) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include a vehicle control (no agonist) and an unstimulated control.

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well for cytokine analysis.

-

-

Cytokine Quantification (ELISA):

-

Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate and then add the collected supernatants and standards.

-

After incubation and washing, add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).

-

Add the substrate and stop solution, and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentrations based on the standard curve.

-

Caption: Experimental Workflow for Cytokine Measurement.

Protocol 2: Western Blot Analysis of NF-κB Activation

Objective: To assess the effect of an HCAR2 agonist on the phosphorylation of NF-κB p65 and IκBα, key indicators of NF-κB pathway activation.

Cell Line: RAW264.7 murine macrophage-like cells.

Materials:

-

RAW264.7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

LPS from E. coli

-

This compound (e.g., Nicotinic Acid)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture, Treatment, and Stimulation:

-

Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat with the HCAR2 agonist for 1-2 hours.

-

Stimulate with LPS (e.g., 100 ng/mL) for a short duration (e.g., 15-60 minutes) to observe peak phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (β-actin).

-

Caption: Western Blot Workflow for NF-κB Activation.

Conclusion

The activation of HCAR2 by agonists, with Nicotinic Acid being a prime example, presents a potent anti-inflammatory strategy. The core mechanism involves the inhibition of the pro-inflammatory NF-κB signaling pathway, leading to a significant reduction in the production of key inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of HCAR2 agonists in a variety of inflammatory conditions. Future research should continue to elucidate the intricate molecular details of HCAR2 signaling and focus on the development of novel agonists with improved efficacy and safety profiles.

References

An In-depth Technical Guide to HCAR2 Agonist 1 and its Gi Protein-Biased Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a variety of conditions, including dyslipidemia and inflammatory diseases. Activation of HCAR2 triggers two main signaling cascades: a therapeutic anti-inflammatory pathway mediated by the Gi protein, and a pathway involving β-arrestin, which is associated with undesirable side effects such as flushing. The development of biased agonists that selectively activate the Gi pathway while avoiding β-arrestin recruitment is a key objective in HCAR2-targeted drug discovery. This technical guide focuses on HCAR2 agonist 1, also known as compound 9n, a novel Gi protein-biased allosteric modulator of HCAR2. We will delve into the molecular mechanisms of its biased agonism, present quantitative data on its activity, detail the experimental protocols for its characterization, and provide visual representations of the relevant signaling pathways and experimental workflows.

Introduction to HCAR2 and Biased Agonism

HCAR2 is a class A GPCR that is endogenously activated by metabolites such as β-hydroxybutyrate and butyrate.[1] Pharmacologically, it is the target of the lipid-lowering drug niacin.[1] Upon activation, HCAR2 can initiate signaling through two distinct pathways:

-

The Gαi-mediated pathway: HCAR2 couples to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This pathway is believed to be responsible for the anti-inflammatory and anti-lipolytic effects of HCAR2 activation.[2][3]

-

The β-arrestin-mediated pathway: Like many GPCRs, HCAR2 can also recruit β-arrestin proteins. This interaction can lead to receptor desensitization and internalization, as well as the initiation of separate signaling cascades. The β-arrestin pathway has been implicated in some of the undesirable side effects of HCAR2 activation, such as the flushing response seen with niacin treatment.

Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. In the context of HCAR2, a Gi protein-biased agonist would selectively activate the Gαi-mediated pathway while having little to no effect on the β-arrestin pathway. Such a compound could potentially offer the therapeutic benefits of HCAR2 activation without the associated side effects.

This compound (Compound 9n): A Gi Protein-Biased Allosteric Modulator

This compound, also referred to as compound 9n, has been identified as a Gi protein-biased allosteric modulator of HCAR2. This means that it binds to a site on the receptor that is distinct from the binding site of endogenous ligands and orthosteric agonists (the allosteric site). As a positive allosteric modulator (PAM), it can enhance the Gαi-mediated signaling of orthosteric agonists. Crucially, it does not appear to potentiate β-arrestin recruitment, and in some contexts, may even antagonize this pathway, leading to a strong Gi protein bias. This biased activity makes this compound a valuable tool for studying HCAR2 signaling and a promising candidate for therapeutic development.

Quantitative Data on HCAR2 Agonist Activity

The following tables summarize the quantitative data for this compound and other key HCAR2 agonists. The data is presented as EC50 values, which represent the concentration of the agonist that produces 50% of the maximal response.

Table 1: Gi Protein Activation (cAMP Inhibition/G-protein Dissociation)

| Agonist | EC50 (nM) | Assay Type | Reference |

| MK-6892 | 80 | NanoBiT-Gi1 dissociation | |

| Niacin | 117 | NanoBiT-Gi1 dissociation | |

| β-hydroxybutyrate (3-HB) | 900,000 | NanoBiT-Gi1 dissociation | |

| Acipimox | 2,600 - 6,000 | cAMP Inhibition | |

| GSK256073 | - | - | |

| This compound (Compound 9n) | Potentiates orthosteric agonist activity | NanoBiT-Gi1 dissociation |

Table 2: β-Arrestin Recruitment

| Agonist | Potency/Efficacy | Assay Type | Reference |

| MK-6892 | Strong recruitment | - | |

| Niacin | Similar recruitment to GSK256073 | NanoBiT-β-arrestin1 recruitment | |

| GSK256073 | Similar recruitment to Niacin | NanoBiT-β-arrestin1 recruitment | |

| This compound (Compound 9n) | Antagonizes MK-6892-induced recruitment | - |

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) via the Gαi pathway.

Principle: HCAR2 activation by an agonist leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis. The assay typically involves stimulating cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP. The ability of an HCAR2 agonist to reduce this forskolin-induced cAMP accumulation is then quantified.

Detailed Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and seeded in 24-well plates. The cells are then transfected with a vector expressing wild-type human HCAR2.

-

Compound Treatment: After a 24-48 hour incubation period post-transfection, the cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Agonist and Forskolin Stimulation: Cells are then treated with varying concentrations of the test agonist (e.g., this compound, niacin) in the presence of a fixed concentration of forskolin.

-

Cell Lysis and cAMP Measurement: Following an incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.

-

Data Analysis: The cAMP levels are normalized to the forskolin-only control, and dose-response curves are generated to determine the EC50 of the agonist.

NanoBiT-based G-protein Dissociation Assay

This assay directly measures the activation of the Gi protein by monitoring the dissociation of the Gαi and Gβγ subunits.

Principle: The NanoBiT system utilizes a split-luciferase complementation approach. The Gαi subunit is tagged with the Large Bit (LgBiT) fragment of the luciferase, and the Gβγ subunit is tagged with the Small Bit (SmBiT) fragment. In the inactive state, the G protein heterotrimer is intact, and the LgBiT and SmBiT are in close proximity, generating a luminescent signal. Upon receptor activation by an agonist, the Gαi and Gβγ subunits dissociate, leading to a decrease in the luminescent signal.

Detailed Methodology:

-

Cell Culture and Transfection: HEK293A cells are co-transfected with plasmids encoding for HCAR2, LgBiT-tagged Gαi, and SmBiT-tagged Gβγ.

-

Cell Plating: Transfected cells are seeded into white, clear-bottom 96-well plates.

-

Assay Procedure: After 24 hours, the culture medium is replaced with a buffer containing the Nano-Glo Live Cell Substrate. A baseline luminescence reading is taken.

-

Agonist Addition: Varying concentrations of the test agonist are added to the wells.

-

Signal Measurement: Luminescence is measured kinetically over a period of time.

-

Data Analysis: The decrease in luminescence is plotted against the agonist concentration to generate dose-response curves and determine the EC50 for G-protein dissociation.

NanoBiT-based β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated HCAR2 receptor.

Principle: Similar to the G-protein dissociation assay, this assay uses the NanoBiT system. HCAR2 is tagged with the SmBiT fragment of luciferase, and β-arrestin is tagged with the LgBiT fragment. When the agonist binds to the receptor, it induces a conformational change that promotes the binding of β-arrestin-LgBiT to HCAR2-SmBiT. This brings the two luciferase fragments into close proximity, resulting in a luminescent signal.

Detailed Methodology:

-

Cell Culture and Transfection: HEK293A cells are co-transfected with plasmids encoding for HCAR2-SmBiT and LgBiT-β-arrestin.

-

Cell Plating: Transfected cells are seeded into white, clear-bottom 96-well plates.

-

Assay Procedure: After 24 hours, the culture medium is replaced with a buffer containing the Nano-Glo Live Cell Substrate.

-

Agonist Addition: Varying concentrations of the test agonist are added to the wells.

-

Signal Measurement: Luminescence is measured after a specified incubation period.

-

Data Analysis: The increase in luminescence is plotted against the agonist concentration to generate dose-response curves and determine the EC50 for β-arrestin recruitment.

Visualizations: Signaling Pathways and Experimental Workflows

References

The Structure-Activity Relationship of HCAR2 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor, is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for dyslipidemia, inflammation, and neurodegenerative diseases.[1] Activation of HCAR2, primarily through the Gαi/o pathway, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates the anti-lipolytic effects of niacin in adipocytes and modulates inflammatory responses in immune cells. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of HCAR2 agonists, detailing the molecular interactions crucial for receptor activation, summarizing quantitative biological data, and outlining key experimental protocols.

Core Structure-Activity Relationships of HCAR2 Agonists

The development of HCAR2 agonists has evolved from the endogenous ligand, nicotinic acid (niacin), to a diverse range of synthetic compounds with improved potency and selectivity. Structural studies, including recent cryo-electron microscopy (cryo-EM) data, have elucidated the key pharmacophoric features required for HCAR2 activation.[1][2]

A fundamental requirement for agonism is a carboxylic acid moiety or a bioisostere, which forms a critical salt bridge with Arginine 111 (R111) in the third transmembrane domain (TM3) of the receptor.[1] This interaction is considered the primary anchor point for agonists within the binding pocket.

Beyond this core interaction, the overall structure of the agonist, including the nature of the heterocyclic core and its substituents, dictates the potency and selectivity. Key residues that contribute to agonist binding and receptor activation include Serine 179 (S179) and Tyrosine 284 (Y284) .[2]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activities of various classes of HCAR2 agonists. The data is compiled from multiple sources to provide a comparative overview.

Table 1: Nicotinic Acid Analogs and Related Compounds

| Compound | Structure | EC50 (µM) | Binding Affinity (Kd, µM) |

| Nicotinic Acid (Niacin) | 0.06 - 0.25 | 0.058 | |

| Acipimox | 2.6 - 6 | 0.429 | |

| Acifran | Potent agonist | Not Reported | |

| Monomethyl Fumarate (MMF) | Potent agonist | Not Reported |

Table 2: Pyrazole and Cyclohexenamide Derivatives

| Compound | Structure | EC50 (µM) | Notes |

| MK-6892 | 0.016 | Highly subtype-specific agonist | |

| Pyrazolyl propionyl cyclohexenamides | Full agonists | SAR aimed to improve activity and reduce CYP inhibition |

Table 3: Propenoic Acid Derivatives

| Compound Class | General Structure | Activity | Key SAR Findings |

| Fumaric acid esters and amides | Varied | A planar trans-propenoic acid pharmacophore with a maximum length of 8 Å is suggested. | |

| Cinnamic acid derivatives | Varied | The binding pocket is observed to be rather restricted. |

HCAR2 Signaling Pathways

HCAR2 activation initiates a cascade of intracellular events. The canonical pathway involves coupling to inhibitory G proteins (Gαi/o), leading to the downstream effects. However, evidence for biased agonism and β-arrestin-mediated signaling is also emerging.

Gαi/o-Mediated Signaling Pathway

dot

References

- 1. Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Ligands for HCAR2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous ligands for the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A. The document details the binding affinities of these ligands, the experimental protocols used for their characterization, and the intricate signaling pathways they initiate upon receptor activation.

Introduction to HCAR2 and its Endogenous Ligands

The Hydroxycarboxylic Acid Receptor 2 (HCAR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating metabolic and inflammatory processes.[1][2][3][4] It is activated by endogenous hydroxycarboxylic acids, which are metabolites produced within the body. The primary endogenous ligands for HCAR2 are β-hydroxybutyrate (β-OHB), a ketone body, and butyrate, a short-chain fatty acid.[1] While the vitamin niacin (nicotinic acid) is a potent synthetic agonist of HCAR2, its physiological concentrations are generally too low to activate the receptor endogenously.

Quantitative Analysis of Endogenous Ligand Binding and Potency

The binding affinity and functional potency of endogenous ligands for HCAR2 have been characterized using various in vitro assays. The data presented below summarizes key quantitative parameters, including the half-maximal effective concentration (EC50) and the dissociation constant (Kd).

| Ligand | Assay Type | Cell Line/System | Parameter | Value | Reference |

| β-Hydroxybutyrate (β-OHB) | cAMP Inhibition | HEK293 | EC50 | ~0.77 mM | |

| [35S]GTPγS Binding | CHO-K1 | EC50 | ~0.7 mM | ||

| Butyrate | cAMP Inhibition | HEK293 | EC50 | ~0.7 mM | |

| [35S]GTPγS Binding | CHO-K1 | EC50 | 0.7 mM | ||

| Niacin (for comparison) | cAMP Inhibition | HEK293 | EC50 | 0.06–0.25 μM | |

| Surface Plasmon Resonance (SPR) | Purified HCAR2 | KD | 0.058 μM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of endogenous ligands with HCAR2.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression of HCAR2, cells are transfected with a pcDNA3.1 vector containing the human HCAR2 coding sequence using a suitable transfection reagent (e.g., Lipofectamine 2000). Assays are typically performed 24-48 hours post-transfection.

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to HCAR2 upon ligand binding.

-

Membrane Preparation: Transfected HEK293 cells are harvested, washed with ice-cold PBS, and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, and protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

-

Assay Procedure:

-

Incubate cell membranes with varying concentrations of the endogenous ligand (β-hydroxybutyrate or butyrate) in an assay buffer containing GDP (e.g., 10 µM).

-

Initiate the binding reaction by adding [35S]GTPγS to a final concentration of approximately 0.1 nM.

-

Incubate the mixture at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The amount of bound [35S]GTPγS is plotted against the ligand concentration, and the EC50 value is determined using a nonlinear regression curve fit.

cAMP Inhibition Assay

This functional assay quantifies the inhibition of adenylyl cyclase activity following HCAR2 activation.

-

Principle: HCAR2 couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Assay Procedure:

-

Seed HCAR2-expressing HEK293 cells in a 96-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of the endogenous ligand in the presence of forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the ligand concentration to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated HCAR2, a key event in receptor desensitization and signaling.

-

Principle: Ligand-induced activation of HCAR2 promotes its phosphorylation and subsequent binding of β-arrestin. This interaction can be monitored using various techniques, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).

-

Assay Procedure (EFC-based):

-

Co-transfect cells with two constructs: one encoding HCAR2 fused to a small enzyme fragment (e.g., ProLink™) and another encoding β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Plate the transfected cells in a 96-well plate.

-

Stimulate the cells with different concentrations of the endogenous ligand.

-

If receptor-ligand binding occurs, the two enzyme fragments are brought into proximity, forming an active enzyme that converts a substrate to a detectable signal (e.g., chemiluminescence).

-

Measure the signal using a luminometer.

-

-

Data Analysis: The luminescent signal is plotted against the ligand concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

HCAR2 Signaling Pathways

Activation of HCAR2 by its endogenous ligands initiates a cascade of intracellular signaling events that vary depending on the cell type. The primary signaling pathway involves the coupling to inhibitory Gi/o proteins.

Canonical Gαi-Mediated Signaling

Upon ligand binding, HCAR2 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

References

The Role of HCAR2 (GPR109A) in Immune Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor that has emerged as a critical regulator of immune responses. Initially characterized for its role in lipid metabolism, a growing body of evidence highlights its profound anti-inflammatory functions in a variety of immune cells. HCAR2 is activated by endogenous ligands, including the ketone body β-hydroxybutyrate, and exogenous ligands such as niacin (nicotinic acid) and the multiple sclerosis drug metabolite monomethyl fumarate. Its expression on key immune cells, including macrophages, microglia, dendritic cells, and neutrophils, positions it as a promising therapeutic target for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of HCAR2 function in the immune system, detailing its signaling pathways, cellular roles, and the experimental methodologies used to elucidate its function.

Introduction to HCAR2 (GPR109A)

HCAR2 is a member of the hydroxycarboxylic acid receptor family and is coupled to Gi/o proteins.[1][2] Upon activation, it typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This primary signaling event triggers a cascade of downstream effects that ultimately modulate inflammatory responses. The expression of HCAR2 is not constitutive and can be significantly upregulated in immune cells in response to inflammatory stimuli, suggesting a feedback mechanism to control inflammation.[3][4]

HCAR2 Ligands and their Immunomodulatory Properties

A variety of endogenous and synthetic molecules can activate HCAR2, each with distinct affinities and potential therapeutic applications.

Table 1: HCAR2 Ligands and their Binding Affinities

| Ligand | Type | EC50 / Affinity (Kd) | Reference |

| Niacin (Nicotinic Acid) | Synthetic | ~3 µM (EC50) | |

| β-hydroxybutyrate (β-OHB) | Endogenous | ~700-800 µM (EC50) | |

| Monomethyl fumarate (MMF) | Synthetic (metabolite of Dimethyl fumarate) | Potent agonist |

HCAR2 Function in Macrophages

Macrophages are central players in both innate and adaptive immunity, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is critical in determining the outcome of an immune response. HCAR2 activation has been shown to skew macrophage polarization towards an M2 phenotype and suppress M1-mediated inflammation.

Signaling Pathways in Macrophages

Activation of HCAR2 in macrophages leads to the inhibition of the NF-κB signaling pathway, a master regulator of pro-inflammatory gene expression. This inhibition results in a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, IL-12p40, and IL-1β.

Quantitative Effects on Cytokine Production

Studies have demonstrated a significant reduction in cytokine production by macrophages upon HCAR2 activation.

Table 2: Effect of HCAR2 Activation on Macrophage Cytokine Production

| Stimulus | HCAR2 Agonist | Cytokine | Fold Change / % Inhibition | Cell Type | Reference |

| LPS (1 ng/ml) | Niacin (300 µM) | TNF-α | Significant Inhibition | Murine Bone Marrow-Derived Macrophages | |

| LPS (1 ng/ml) | Niacin (300 µM) | IL-6 | Significant Inhibition | Murine Bone Marrow-Derived Macrophages | |

| LPS (1 ng/ml) | Niacin (300 µM) | IL-12p40 | Significant Inhibition | Murine Bone Marrow-Derived Macrophages | |

| LPS (1 ng/ml) | Niacin (300 µM) | IL-1β | Significant Inhibition | Murine Bone Marrow-Derived Macrophages |

HCAR2 Function in Microglia

Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in neuroinflammation, contributing to both neurotoxicity and neuroprotection. HCAR2 activation on microglia has been shown to be neuroprotective by shifting them from a pro-inflammatory to an anti-inflammatory phenotype.

Signaling Pathways in Microglia

Similar to macrophages, HCAR2 activation in microglia inhibits the NF-κB pathway. Additionally, studies have implicated the activation of the AMPK-Sirt1 axis, which leads to the deacetylation and subsequent inhibition of NF-κB. This results in decreased production of pro-inflammatory mediators and a switch towards a neuroprotective phenotype.

HCAR2 Function in Dendritic Cells

Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for initiating adaptive immune responses. HCAR2 activation can modulate DC function, promoting a more tolerogenic phenotype.

Impact on DC Maturation and T-cell Polarization

HCAR2 signaling in DCs has been shown to promote the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells, which are critical for maintaining immune tolerance. This is achieved, in part, by imparting an anti-inflammatory phenotype on the DCs themselves.

Experimental Protocols

Elucidating the function of HCAR2 in immune cells requires a range of in vitro and in vivo experimental approaches.

In Vivo Mouse Models

-

HCAR2 Knockout (Hcar2-/-) Mice: These mice are invaluable for confirming that the effects of HCAR2 ligands are indeed mediated through the receptor. Wild-type littermates serve as controls.

-

Disease Models:

-

Dextran Sulfate Sodium (DSS)-induced Colitis: A model for inflammatory bowel disease. Mice are administered DSS in their drinking water to induce colitis. HCAR2 agonists can be administered orally or intraperitoneally to assess their therapeutic potential.

-

Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis. EAE is induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide in complete Freund's adjuvant. The effect of HCAR2 agonists on disease progression is monitored.

-

Lipopolysaccharide (LPS)-induced Neuroinflammation: Intraperitoneal or intracerebral injection of LPS induces a robust inflammatory response in the brain, allowing for the study of HCAR2's role in microglia activation.

-

Ligand Administration in Mice

-

Niacin: Can be administered via oral gavage at doses such as 600 mg/kg once daily.

-

β-hydroxybutyrate (β-OHB): Typically administered via intraperitoneal (IP) injection at doses around 20 mmol/kg.

-

Monomethyl fumarate (MMF): As the active metabolite of dimethyl fumarate, its effects are often studied by administering DMF to mice.

Macrophage Polarization Assay

-

Cell Culture: Isolate bone marrow-derived macrophages (BMDMs) from wild-type and Hcar2-/- mice.

-

M1 Polarization: Stimulate BMDMs with LPS (e.g., 1 ng/mL) and IFN-γ (e.g., 20 ng/mL).

-

M2 Polarization: Stimulate BMDMs with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).

-

HCAR2 Agonist Treatment: Co-treat cells with an HCAR2 agonist (e.g., 300 µM niacin) during polarization.

-

Analysis:

-

Gene Expression: Analyze the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Ym1) markers by RT-qPCR.

-

Cytokine Secretion: Measure cytokine levels in the supernatant by ELISA.

-

Cell Surface Markers: Analyze the expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers by flow cytometry.

-

Western Blot Analysis of HCAR2 Signaling

-

Cell Lysis: Lyse treated immune cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation:

-

Primary Antibodies: Incubate the membrane with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-NF-κB p65, NF-κB p65, p-AMPK, AMPK) and an antibody against HCAR2. A loading control like β-actin or GAPDH should also be used.

-

Secondary Antibodies: Incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection: Collect supernatants from cultured immune cells after treatment.

-

ELISA Protocol: Follow the manufacturer's instructions for commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10).

-

Data Analysis: Generate a standard curve and calculate the concentration of cytokines in the samples.

Conclusion and Future Directions

The study of HCAR2 in immune cells has unveiled a crucial pathway for the regulation of inflammation. Its activation consistently leads to anti-inflammatory responses across various immune cell types, making it an attractive therapeutic target. Future research should focus on developing selective HCAR2 agonists with improved pharmacokinetic profiles and reduced side effects, such as the flushing associated with niacin. Furthermore, a deeper understanding of the context-dependent signaling of HCAR2 in different immune cell subsets and disease states will be critical for the successful translation of HCAR2-targeting therapies into the clinic. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate role of HCAR2 in immune regulation.

References

Therapeutic Potential of HCAR2 Agonists in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes (T2D), and metabolic dysfunction-associated steatotic liver disease (MASLD). Activated by endogenous ketone bodies like β-hydroxybutyrate (BHB) and short-chain fatty acids like butyrate, HCAR2 plays a critical role in regulating lipid metabolism, inflammation, and glucose homeostasis. This technical guide provides an in-depth overview of HCAR2's signaling mechanisms, the therapeutic rationale for its agonism, a summary of preclinical and clinical findings, detailed experimental protocols for its study, and future perspectives for drug development.

Introduction: The HCAR2 Receptor

HCAR2 is a class A GPCR predominantly expressed in adipocytes, various immune cells (such as macrophages and neutrophils), and intestinal epithelial cells.[1][2] Its discovery as the receptor for niacin (nicotinic acid), the oldest lipid-lowering drug, first highlighted its metabolic significance.[2] The primary endogenous ligands for HCAR2 are metabolites produced under specific physiological states: β-hydroxybutyrate, which increases during fasting or ketogenic diets, and butyrate, a product of gut microbial fermentation of dietary fiber.[2][3] This positions HCAR2 as a crucial metabolic sensor that links nutritional status and gut health to systemic energy regulation and immune function.

HCAR2 Signaling Pathways

HCAR2 activation initiates downstream signaling through two primary pathways, which can be differentially engaged by various agonists (a concept known as biased agonism).

-

Gαi/o-Protein Coupling (Canonical Pathway): Upon agonist binding, HCAR2 couples to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase (AC), which in turn decreases intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP is the primary mechanism for the potent inhibition of hormone-sensitive lipase (HSL), leading to a decrease in lipolysis and the release of free fatty acids (FFAs) into circulation. This anti-lipolytic effect is a cornerstone of HCAR2's therapeutic potential in metabolic diseases characterized by elevated FFAs and insulin resistance.

-

β-Arrestin Recruitment: Like many GPCRs, HCAR2 can also signal through a G-protein-independent pathway by recruiting β-arrestin proteins. This pathway is primarily associated with receptor desensitization and internalization. However, the β-arrestin pathway is also implicated in the most common side effect of niacin therapy: cutaneous flushing. This reaction is mediated by the release of prostaglandin D2 (PGD2) from Langerhans cells in the skin. The development of Gαi-biased agonists that minimally engage the β-arrestin pathway is a key strategy to mitigate this side effect.

Therapeutic Rationale in Metabolic Diseases

The activation of HCAR2 offers a multi-faceted approach to treating metabolic syndrome, a cluster of conditions that includes central obesity, hyperglycemia, dyslipidemia, and hypertension.

-

Lowering Free Fatty Acids: Chronic elevation of plasma FFAs contributes to insulin resistance in the liver and skeletal muscle. By potently inhibiting lipolysis in adipose tissue, HCAR2 agonists reduce FFA levels, which can improve insulin sensitivity.

-

Anti-Inflammatory Effects: Metabolic diseases are characterized by a state of chronic, low-grade inflammation. HCAR2 is expressed on macrophages and other immune cells, and its activation has been shown to exert anti-inflammatory effects, potentially by reducing the production of pro-inflammatory cytokines.

-

Stimulation of GLP-1 Secretion: The HCAR2 agonist butyrate, produced by gut microbiota, stimulates the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. GLP-1 is a critical incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety. This link provides an indirect mechanism by which HCAR2 agonists can improve glycemic control and potentially reduce body weight.

-

Improving Hepatic Steatosis: By reducing the flux of FFAs to the liver and potentially through direct anti-inflammatory effects, HCAR2 agonism may ameliorate the fat accumulation that characterizes MASLD. Studies in HCAR2 knockout mice show they develop age-associated hepatic steatosis, suggesting a protective role for the receptor.

Preclinical and Clinical Evidence

Preclinical Data

Animal models have been instrumental in elucidating the role of HCAR2. Studies using diet-induced obesity (DIO) models and genetic knockout mice have provided strong evidence for its therapeutic potential.

| Model / Compound | Key Findings | Reference |

| HCAR2 Knockout (Hcar2-/-) Mice | Compared to wild-type, aged knockout mice exhibit significantly greater weight gain, increased liver weight, and pronounced hepatic steatosis. This was associated with increased expression of genes involved in lipogenesis and decreased expression of lipolysis genes in the liver. | |